molecular formula C11H12N6O2S B2511484 1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide CAS No. 2034622-07-4

1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2511484
CAS No.: 2034622-07-4
M. Wt: 292.32
InChI Key: XVUHYTVIOYZABW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They are strategic compounds for optical applications, with simpler and greener synthetic methodology and tunable photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are largely influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized, demonstrating significant antibacterial activity, suggesting their potential as antibacterial agents. This research highlights the broader class of sulfonamides, including structures similar to the specified compound, as promising for antibacterial applications (Azab, Youssef, & El-Bordany, 2013).
  • Antimicrobial Evaluation of Pyrazolopyrimidines : A study focused on pyrazolo[1,5-a]pyrimidine derivatives, which showed some derivatives exceeding the activity of reference drugs against bacteria and fungi. This research underscores the antimicrobial potential of pyrazolopyrimidine compounds, similar to the one (Alsaedi, Farghaly, & Shaaban, 2019).

Bioactive Compound Synthesis

  • Development of Sulfonamide Hybrids : Sulfonamides, including the target compound, are highlighted for their role in creating hybrids with various pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor, among others. The study reviews advances in sulfonamide hybrids, demonstrating the compound's relevance in designing bioactive agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
  • Enzymatic Evaluation for Biological Activities : Research into pyrazolo[1,5‐a]pyrimidine derivatives has explored their potential as antioxidants, anti-diabetic, anti-Alzheimer, and anti-arthritic agents. This work indicates the broad spectrum of biological activities that compounds within this class can exhibit, including the one of interest (Hassan, Morsy, Aboulthana, & Ragab, 2022).

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemical Analysis

Biochemical Properties

The pyrazolo[1,5-a]pyrimidines, including 1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by the specific structure and properties of the compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, some compounds in this family have shown superior cytotoxic activities against certain cancer cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action is largely determined by the structure of the compound and its interactions with target biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves interactions with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1,2-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S/c1-8-14-11(7-16(8)2)20(18,19)15-9-5-12-10-3-4-13-17(10)6-9/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUHYTVIOYZABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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